N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a highly complex carboxamide derivative featuring a fused tricyclic core with imino, oxo, and propan-2-yloxypropyl substituents. The molecule’s polycyclic framework and functional groups (e.g., carboxamide, imino) imply possible bioactivity, likely targeting enzymes or receptors through hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C23H29N5O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H29N5O3/c1-15(2)31-13-7-12-28-20(24)17(22(29)25-16-8-3-4-9-16)14-18-21(28)26-19-10-5-6-11-27(19)23(18)30/h5-6,10-11,14-16,24H,3-4,7-9,12-13H2,1-2H3,(H,25,29) |
InChI Key |
PTEHXPIZGISWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C2=C(C=C(C1=N)C(=O)NC3CCCC3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
- The synthetic route for this compound involves several steps, including cyclization reactions.
- Unfortunately, specific conditions and industrial production methods are not widely documented in the literature.
Chemical Reactions Analysis
- The compound may undergo various reactions, such as oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Anti-Tubercular Activity: Researchers have explored derivatives of this compound as potential anti-tubercular agents.
Cytotoxicity: It has been tested for cytotoxicity on human embryonic kidney cells (HEK-293) and found to be non-toxic.
Docking Studies: Molecular interactions of derivatized conjugates suggest suitability for further development.
Mechanism of Action
- The exact mechanism remains elusive, but it likely involves interactions with cellular targets related to tuberculosis.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Structural Analysis : Tools like ORTEP-3 (for crystallographic visualization) and SIR97 (for structure determination) are critical for resolving the compound’s stereochemistry and confirming its tricyclic geometry .
- Hypothetical Applications : Based on structural analogs, the compound could inhibit ATP-binding pockets in kinases or modulate oxidative stress pathways. However, in vitro assays are required to validate these hypotheses.
Biological Activity
N-cyclopentyl-6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, interaction studies, and potential therapeutic applications.
Structural Characteristics
- Molecular Formula : C24H31N5O3
- Molecular Weight : 437.5 g/mol
- Key Functional Groups :
- Imino group
- Carboxamide
- Tricyclic structure
Synthesis
The synthesis of this compound typically involves multiple synthetic steps that require careful optimization to achieve high purity and yield. The general approach includes:
- Formation of the tricyclic core.
- Introduction of the imino and carboxamide groups.
- Final modifications to incorporate the propan-2-yloxypropyl moiety.
Research indicates that this compound interacts with various biological targets, potentially influencing several biochemical pathways. The presence of functional groups such as imino and carboxamide enhances its reactivity and binding affinity to target proteins.
Biological Assays and Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | The compound demonstrated significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Properties | Exhibited inhibitory effects against various bacterial strains, suggesting potential as an antibiotic agent. |
| Study 3 | Enzyme Inhibition | Showed promising results as an inhibitor of specific enzymes involved in metabolic pathways linked to disease states. |
Case Studies
- Anticancer Activity : In vitro studies on breast cancer cell lines revealed that N-cyclopentyl-6-imino-2-oxo exhibited a dose-dependent reduction in cell viability, with mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : A comparative analysis against standard antibiotics indicated that this compound had a broader spectrum of activity against Gram-positive bacteria than many conventional treatments.
- Enzyme Inhibition : The compound was tested for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, showing potential for neuroprotective applications.
Research Opportunities
Further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Therapeutic Applications : Exploring potential uses in treating specific diseases such as cancer or bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
